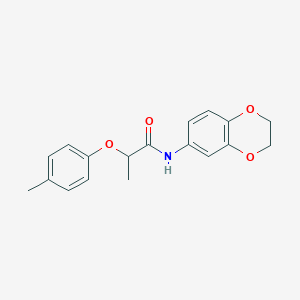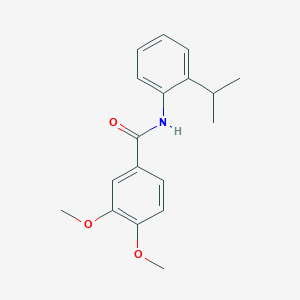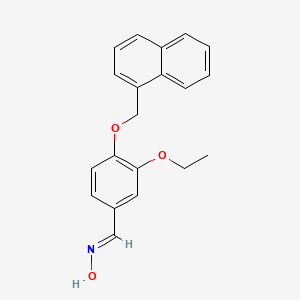![molecular formula C24H32N4O B5504210 9-(5-ethyl-2-methylpyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504210.png)
9-(5-ethyl-2-methylpyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including structures akin to our compound of interest, often involves spirocyclization of pyridine substrates or similar strategies. For example, one method for constructing 3,9-diazaspiro[5.5]undecane derivatives uses intramolecular spirocyclization of 4-substituted pyridines, activated by ethyl chloroformate in the presence of Ti(OiPr)4 (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The diazaspiro[5.5]undecane core is characterized by its spirocyclic nature, connecting two cyclic structures at a single atom. This molecular architecture imparts a rigid framework that can influence the compound's biological activity. The spirocyclic structure is generally synthesized through methods that ensure the correct stereochemistry and functional group positioning essential for its activity.
Chemical Reactions and Properties
Compounds within this class, including 9-(5-ethyl-2-methylpyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one, are involved in various chemical reactions characteristic of their functional groups. For instance, the 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones show significant antihypertensive activity, predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983). This activity is modulated by the substituents on the spirolactam ring and the core structure's overall configuration.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including those similar to the specified compound, is achieved through innovative methodologies. For example, intramolecular spirocyclization of 4-substituted pyridines has been demonstrated as an effective strategy, utilizing in situ activation of the pyridine ring for the construction of such compounds (Parameswarappa & Pigge, 2011). Moreover, efficient catalyst-free synthesis methods have been developed for nitrogen-containing spiro heterocycles via double Michael addition reactions, showcasing the versatility of these compounds (Aggarwal, Vij, & Khurana, 2014).
Biological and Pharmacological Applications
Though the direct biological and pharmacological applications of the specific compound were not detailed, related 3,9-diazaspiro[5.5]undecane derivatives have shown potential in various domains. For instance, certain derivatives have been identified as potent antihypertensive agents through screening, suggesting their utility in cardiovascular research (Clark et al., 1983). Additionally, these compounds have been explored as CCR8 antagonists, indicating their relevance in treating chemokine-mediated diseases, especially respiratory conditions (Norman, 2007).
Chemical and Material Science Research
In chemical and material science, diazaspiro[5.5]undecane derivatives have been synthesized for various applications, including the development of new polymers with specific properties. For example, crosslinking copolymerization techniques involving cyclic ketenacetals have been investigated for creating materials with low shrinkage in volume, underscoring the utility of these compounds in advanced material design (Schulze & Klemm, 1995).
Eigenschaften
IUPAC Name |
9-(5-ethyl-2-methylpyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-3-21-17-25-19(2)26-23(21)27-15-12-24(13-16-27)11-9-22(29)28(18-24)14-10-20-7-5-4-6-8-20/h4-8,17H,3,9-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUORMPUKXWRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1N2CCC3(CCC(=O)N(C3)CCC4=CC=CC=C4)CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5504133.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5504137.png)
![5-bromo-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B5504150.png)
![2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504154.png)
![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(2-methylbutyl)pyrimidine hydrochloride](/img/structure/B5504161.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5504164.png)

![((3R*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5504181.png)
![4-{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride](/img/structure/B5504186.png)

![2-benzyl-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504201.png)

![N-(3-hydroxybutyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5504217.png)
